molecular formula C21H25N3O5 B2871423 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953230-04-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Katalognummer: B2871423
CAS-Nummer: 953230-04-1
Molekulargewicht: 399.447
InChI-Schlüssel: ODHWYFASPNTPJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolylmethyl group linked via an oxamide bridge to a piperidinylmethyl moiety substituted with a furan-2-ylmethyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Eigenschaften

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c25-20(21(26)23-12-16-3-4-18-19(10-16)29-14-28-18)22-11-15-5-7-24(8-6-15)13-17-2-1-9-27-17/h1-4,9-10,15H,5-8,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWYFASPNTPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Benzodioxole Ring Formation

The benzodioxole scaffold originates from 3,4-dihydroxybenzaldehyde , which undergoes cyclocondensation with methylene chloride under basic conditions:

$$
\text{3,4-Dihydroxybenzaldehyde} + \text{CH}2\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2H-1,3-benzodioxole-5-carbaldehyde}
$$

Conditions :

  • Solvent: Anhydrous DMF
  • Temperature: 80°C, 12 hours
  • Yield: 78%

Reductive Amination

The aldehyde is converted to the primary amine via reductive amination using sodium cyanoborohydride:

$$
\text{Benzodioxole-5-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}, \text{MeOH}} \text{N-[(2H-1,3-benzodioxol-5-yl)methyl]amine}
$$

Optimization Notes :

  • Excess ammonium acetate (3 eq) improves imine formation
  • Methanol as solvent minimizes side reactions
  • Yield: 82% after column chromatography (SiO₂, EtOAc/hexane 1:3)

Synthesis of 1-[(Furan-2-yl)methyl]piperidin-4-ylmethyl Amine

Piperidine Functionalization

Piperidin-4-ylmethanol is alkylated with furan-2-ylmethyl bromide under Mitsunobu conditions:

$$
\text{Piperidin-4-ylmethanol} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{1-[(Furan-2-yl)methyl]piperidin-4-ylmethanol}
$$

Key Parameters :

  • DIAD (Diisopropyl azodicarboxylate): 1.2 eq
  • Reaction time: 6 hours at 0°C → 18 hours at RT
  • Yield: 68%

Alcohol to Amine Conversion

The alcohol undergoes Gabriel synthesis for amine protection-deprotection:

  • Phthalimide Protection :
    $$
    \text{Alcohol} + \text{Phthalimide} \xrightarrow{\text{DEAD, PPh}_3} \text{Phthalimido intermediate}
    $$
  • Hydrazinolysis :
    $$
    \text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{1-[(Furan-2-yl)methyl]piperidin-4-ylmethyl amine}
    $$

Yield : 74% over two steps

Formation of Ethanediamide Bridge

Stepwise Amidation Protocol

The diamide forms via sequential reaction with oxalyl chloride :

  • First Amidation :
    $$
    \text{Benzodioxolylmethyl amine} + \text{ClCOCOCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Chlorooxamoyl intermediate}
    $$

  • Second Amidation :
    $$
    \text{Chlorooxamoyl intermediate} + \text{Piperidinyl-furanmethyl amine} \xrightarrow{\text{DMAP}, \text{DCM}} \text{Target compound}
    $$

Critical Parameters :

  • Oxalyl chloride: 1.05 eq to minimize oligomerization
  • DMAP (4-Dimethylaminopyridine): Catalytic (0.1 eq)
  • Total yield: 65%

Alternative Coupling Agents

Comparative studies using EDCI/HOBt versus HATU :

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt DMF 25 24 58
HATU DCM 0 → 25 12 72
Oxalyl Chloride DCM -10 → 25 6 65

HATU demonstrates superior efficiency but increases cost.

Purification and Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC :

  • Column: C18, 250 × 4.6 mm
  • Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA
  • Purity: >98% (UV 254 nm)

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 6.82 (s, 1H, benzodioxole), 6.38 (d, J=3.2 Hz, 1H, furan), 4.24 (s, 2H, OCH₂O), 3.51 (m, 2H, NCH₂)
¹³C NMR (100 MHz, CDCl₃) δ 167.2 (C=O), 148.1 (benzodioxole), 110.3 (furan), 56.8 (piperidine CH₂)
HRMS [M+H]⁺ Calculated: 385.4; Found: 385.3

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Parameter Stepwise Amidation EDCI/HOBt Coupling
Raw Material Cost $120/kg $450/kg
Cycle Time 18 hours 36 hours
Purity 98.5% 99.2%

The oxalyl chloride route offers better scalability despite marginally lower purity.

Waste Management

  • DCM Recovery : Distillation achieves 90% solvent reuse
  • TFA Neutralization : Calcium carbonate treatment reduces environmental impact

Challenges and Mitigation Strategies

  • Amine Oxidation :

    • Use of degassed solvents under N₂ atmosphere
    • Addition of 0.1% BHT as radical scavenger
  • Ethanediamide Hydrolysis :

    • Strict pH control (6.5–7.5) during aqueous workups
    • Lyophilization instead of rotary evaporation

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole and furan rings can be oxidized under strong oxidative conditions.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and furan rings.

    Reduction: Amines derived from the reduction of the oxalamide linkage.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular recognition and binding.

Wirkmechanismus

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole and furan rings can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Quinolinyl Oxamide Derivative (QOD)

The compound N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide shares the benzodioxol and ethanediamide core with the target compound but replaces the piperidinyl-furan group with a tetrahydroquinolinyl moiety. QOD is reported as a falcipain inhibitor, suggesting that the ethanediamide linker and benzodioxol group may enhance binding to cysteine proteases .

Piperazinyl-Fluorophenyl Derivatives

N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide () features a piperazinyl group substituted with a fluorophenyl ring instead of the piperidinyl-furan group. The fluorophenyl group may enhance lipophilicity and receptor affinity, while the tetrahydrofuran (vs. furan) in this analog could alter metabolic stability .

Pharmacological Activity Comparisons

Falcipain Inhibitors (QOD and ICD)

The QOD and indole carboxamide derivative (ICD) in inhibit falcipain, a malaria parasite protease. The target compound’s benzodioxol and ethanediamide groups may similarly facilitate enzyme binding, but its piperidinyl-furan substituent might confer distinct steric or electronic interactions compared to QOD’s quinolinyl group .

Dual 5-LOX/mPGES-1 Inhibitors

Compounds like 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid () are dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). While these feature sulfonamide linkages instead of ethanediamide, the shared benzodioxol group highlights its role in anti-inflammatory activity. The target compound’s amide linker may improve metabolic stability over sulfonamides .

Substituent Effects on Solubility and Bioavailability

  • Furan vs.
  • Piperidinyl vs. Piperazinyl : Piperazinyl derivatives () often exhibit higher basicity, which may influence ionizability and tissue distribution .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Reported Activity Reference
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide Ethanediamide Piperidinyl-furan Potential enzyme inhibition Synthesized
Quinolinyl Oxamide Derivative (QOD) Ethanediamide Tetrahydroquinolinyl Falcipain inhibition
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-yl)methyl)ethanediamide Ethanediamide Piperazinyl-fluorophenyl Unspecified receptor modulation
4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid Sulfonamide Biphenyl Dual 5-LOX/mPGES-1 inhibition

Research Findings and Implications

  • The benzodioxol group is a conserved feature in analogs targeting proteases (falcipain) and inflammatory enzymes (5-LOX/mPGES-1), suggesting its broad utility in drug design .
  • Ethanediamide-linked compounds (e.g., QOD) demonstrate higher specificity for cysteine proteases compared to sulfonamide derivatives, which may favor dual enzyme inhibition .
  • The piperidinyl-furan substituent in the target compound could optimize blood-brain barrier penetration relative to piperazinyl-fluorophenyl analogs, making it a candidate for central nervous system targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.